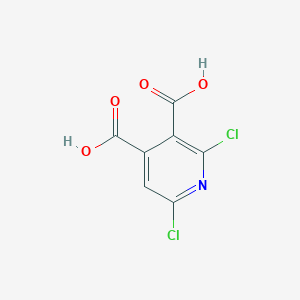

2,6-Dichloropyridine-3,4-dicarboxylic acid

Description

Chemical Structure: 2,6-Dichloropyridine-3,4-dicarboxylic acid (CAS No. 1935433-61-6) is a heterocyclic compound featuring a pyridine ring substituted with chlorine atoms at positions 2 and 6, and carboxylic acid groups at positions 3 and 4 (Figure 1). Its molecular formula is C₇H₃Cl₂NO₄, with a molecular weight of 236.01 g/mol . Applications: Primarily used in research settings as a synthetic intermediate or reference standard.

Properties

Molecular Formula |

C7H3Cl2NO4 |

|---|---|

Molecular Weight |

236.01 g/mol |

IUPAC Name |

2,6-dichloropyridine-3,4-dicarboxylic acid |

InChI |

InChI=1S/C7H3Cl2NO4/c8-3-1-2(6(11)12)4(7(13)14)5(9)10-3/h1H,(H,11,12)(H,13,14) |

InChI Key |

AQJPEVDWVYVNCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-3,4-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst. This process results in the formation of 2,6-dichloropyridine, which can then be further reacted to introduce carboxylic acid groups at the 3 and 4 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The carboxylic acid groups can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Reagents: Used for substitution reactions to replace chlorine atoms.

Oxidizing Agents: Such as potassium permanganate, used to oxidize the carboxylic acid groups.

Reducing Agents: Such as lithium aluminum hydride, used to reduce the carboxylic acid groups.

Major Products Formed

Substituted Pyridines: Formed through nucleophilic substitution.

Oxidized or Reduced Derivatives: Depending on the reagents used in the reactions.

Scientific Research Applications

2,6-Dichloropyridine-3,4-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor to pharmaceutical compounds.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Nitropyridine-2,6-dicarboxylic Acid (CAS 63897-10-9)

- Structure: Pyridine ring with nitro (-NO₂) at position 4 and carboxylic acid groups at 2 and 6. Molecular formula: C₇H₄N₂O₆ (MW: 212.12 g/mol) .

- Key Differences: Substituent Type: Nitro group (electron-withdrawing) vs. chlorine (moderately electron-withdrawing). Hazards: Classified as acutely toxic (H302, H332), skin/eye irritant (H315, H319), and respiratory irritant (H335) . Applications: Used in chemical manufacturing; safety protocols require gloves, respiratory protection, and controlled handling .

Pyridine-2,4-dicarboxylic Acid

- Structure: Pyridine ring with carboxylic acids at positions 2 and 4. No halogen substituents.

- Key Differences :

- Reactivity : Lacks chlorine substituents, reducing steric hindrance and electronic effects.

- Biological Activity : Acts as an inhibitor of LigI (amidohydrolase enzyme) with an inhibition constant (Kᵢ ) of 75 ± 2 μM , suggesting moderate binding affinity compared to 5-hydroxyisophthalic acid (Kᵢ = 40 ± 3 μM ) .

- Applications : Studied in enzymatic assays and lignin degradation pathways .

2-Chloropyridine-3,4-dicarboxylic Acid (CAS 503555-50-8)

- Structure: Chlorine at position 2 and carboxylic acids at 3 and 4. Molecular formula: C₇H₄ClNO₄ (MW: 201.56 g/mol) .

- Key Differences: Substituent Position: Single chlorine at position 2 vs. dichloro substitution at 2 and 6.

Thiazolidine-2,4-dicarboxylic Acid (CAS 30097-06-4)

- Structure: Thiazolidine (sulfur-containing heterocycle) with carboxylic acids at positions 2 and 4. Molecular formula: C₅H₇NO₄S (MW: 177.17 g/mol) .

- Key Differences :

Physicochemical and Functional Comparisons

Table 2. Reactivity and Stability

Research and Industrial Relevance

- This compound: Valued for its dual chlorine substituents, which may enhance binding in coordination chemistry or serve as a halogen-bond donor in crystal engineering .

- 4-Nitropyridine-2,6-dicarboxylic Acid : Despite its hazards, it is utilized in metal-organic frameworks (MOFs) due to the nitro group’s ability to coordinate with metal ions .

- Thiazolidine Derivatives : Critical in studying sulfur metabolism and oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.